N-Methyl,ethyl-morpholinium iodide

Vue d'ensemble

Description

N-Methyl,ethyl-morpholinium iodide is an ionic liquid with intriguing properties. It is synthesized through nucleophilic substitution, where a bromide ion is replaced by N-methyl-morpholine. The composition of this compound has been confirmed using 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .

Synthesis Analysis

The synthesis involves a two-stage procedure, resulting in the formation of this novel ionic liquid. The substitution of the bromide ion by N-methyl-morpholine leads to the creation of N-Methyl,ethyl-morpholinium iodide . This process ensures the desired properties such as viscosity, thermal stability, and electrochemical behavior .

Molecular Structure Analysis

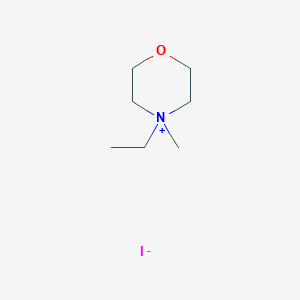

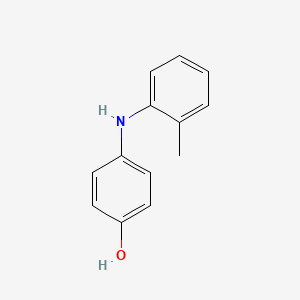

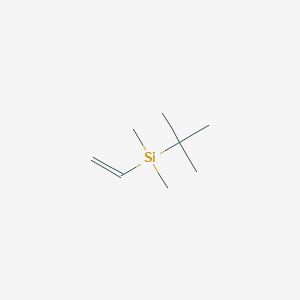

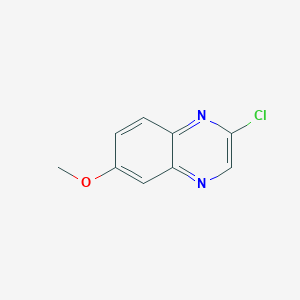

The molecular structure of N-Methyl,ethyl-morpholinium iodide consists of a morpholinium cation with an N-methyl group and an ethyl-morpholine moiety. The iodide anion balances the charge. The arrangement of atoms and bonds within this structure significantly influences its properties .

Chemical Reactions Analysis

Understanding the chemical reactivity of N-Methyl,ethyl-morpholinium iodide is crucial. It can participate in various reactions, including nucleophilic substitutions, acid-base reactions, and redox processes. Investigating its behavior in different environments and with various reagents provides insights into its versatility .

Physical And Chemical Properties Analysis

- Thermal Stability : N-Methyl,ethyl-morpholinium iodide exhibits thermal stability, with a melting point estimated in the range of (−80 to −74) °C .

- Electroconductivity : The electroconductivity of its acetonitrile solution varies with concentration and temperature. This property is essential for battery and supercapacitor applications .

- Electrochemical Stability Window : The cyclic voltammetry technique reveals an electrochemical stability window of approximately 4.84 V for this ionic liquid .

Applications De Recherche Scientifique

Synthesis and Isotope Labelling N-Methyl,ethyl-morpholinium iodide is used in the synthesis of deuterium-labelled compounds. For instance, it has been prepared from N-methylmorpholine and ethyliodide-d5. This chemical is significant in the study of molecular structures and reaction mechanisms, particularly in the development of labelled compounds for research purposes (Kwant, 1980).

Development of Ionic Liquids and Quaternary Salts It is involved in the synthesis and characterization of ionic liquids and quaternary salts. These salts and liquids have applications in various fields, including electrochemistry, micellization, and catalysis. N-Methyl,ethyl-morpholinium iodide has been used to synthesize a range of ionic liquids with potential for high thermal stability and unique physicochemical properties (Kim, Singh, & Shreeve, 2004).

Physical and Thermodynamic Properties Research has been conducted on the thermophysical properties of morpholinium-based ionic liquids, including N-ethyl-N-methyl-morpholinium acetate and propionate, providing insights into their solubility, vapor-liquid equilibria, and other key properties. These studies are essential for understanding the applications of these substances in various industrial processes (Królikowska, Królikowska, & Zawadzki, 2018).

Analytical Chemistry Applications It plays a role in analytical chemistry, particularly in ion chromatography, where it is used for the determination of morpholinium ionic liquid cations. This application is vital for the quantitative analysis of various compounds in scientific research (Ren-qing, 2013).

Structural Studies in Chemistry The compound is used in structural studies, particularly in examining the influence of different substituent lengths on the structure and properties of morpholinium ionic liquids. Such studies contribute to the fundamental understanding of molecular interactions and stability (Hong-wei, 2010).

Exploration of Reaction Mechanisms N-Methyl,ethyl-morpholinium iodide has been studied in the context of understanding various reaction mechanisms, such as the nucleophilic displacement in certain compounds. These studies are critical for advancing knowledge in organic synthesis and reaction kinetics (Chandrasekhar & Venkatesan, 1995).

Investigation of Halogenation Effects Research has been conducted to understand the effects of halogenation, specifically fluorination and chlorination, on N-Methyl,ethyl-morpholinium cation. These studies are relevant in the field of synthetic chemistry and the development of novel compounds (Chaban & Prezhdo, 2015).

Synthesis of Novel Compounds It is utilized in the synthesis of novel compounds and intermediates in organic chemistry. This includes the synthesis of morpholinium salts with various substituents for potential applications in medicinal chemistry and drug development (Boulos & Stujenske, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

4-ethyl-4-methylmorpholin-4-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO.HI/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKGWTARZIAYQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCOCC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962023 | |

| Record name | 4-Ethyl-4-methylmorpholin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-4-methylmorpholin-4-ium iodide | |

CAS RN |

4186-70-3 | |

| Record name | NSC133319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4-methylmorpholin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)